molecular formula C11H13ClF3N3O3S B2607957 2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1424340-86-2

2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2607957
CAS No.: 1424340-86-2
M. Wt: 359.75
InChI Key: BHBNAQAJJFSYSP-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, trifluoromethyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Substituents: The chlorine, trifluoromethyl, and carboxamide groups are introduced through a series of substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the trifluoromethyl group can be introduced using trifluoromethyl iodide.

    Attachment of the Methanesulfonamidopropyl Group: This step involves the reaction of the pyridine derivative with a suitable sulfonamide precursor under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Steps: Including crystallization, distillation, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new derivatives with different substituents.

    Oxidation: Formation of oxidized products, potentially altering the functional groups.

    Reduction: Formation of reduced derivatives, possibly affecting the carboxamide group.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-aminopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide
  • 2-chloro-N-(3-methanesulfonamidopropyl)-5-(trifluoromethyl)pyridine-3-carboxamide

Uniqueness

  • Structural Differences : The position and nature of substituents on the pyridine ring can significantly affect the compound’s properties.
  • Functional Properties : Variations in the functional groups can lead to differences in reactivity, biological activity, and industrial applications.

Properties

IUPAC Name

2-chloro-N-[3-(methanesulfonamido)propyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3O3S/c1-22(20,21)17-6-2-5-16-10(19)7-3-4-8(11(13,14)15)18-9(7)12/h3-4,17H,2,5-6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBNAQAJJFSYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCNC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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